An In-depth Technical Guide to the Spectroscopic Analysis of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide
An In-depth Technical Guide to the Spectroscopic Analysis of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide
Prepared by: Gemini, Senior Application Scientist
Introduction
Carbazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a wide array of biological activities including antitumor, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the carbazole scaffold is a critical step in the development of novel therapeutic agents and advanced materials.[2] The title compound, 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide, integrates the rigid, electron-rich 3,6-dichlorocarbazole core with a flexible propanohydrazide sidechain. This sidechain introduces a reactive hydrazide moiety, a versatile synthon for creating more complex molecules like N-acyl hydrazones, which are known for their significant biological potential.[3]
This guide provides a comprehensive technical overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous structural elucidation and characterization of this molecule. As direct published spectra for this specific compound are not available, this document serves as a predictive and instructional manual, grounded in established spectroscopic principles and data from closely related analogues. The methodologies and interpretations outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for analysis, ensuring scientific integrity and accelerating research endeavors.
Molecular Structure and Key Analytical Regions
The structure of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide can be dissected into two primary components for spectroscopic analysis:
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The 3,6-dichloro-9H-carbazol-9-yl moiety: A rigid, aromatic system whose symmetry and substitution pattern will dictate the signals in the aromatic region of the NMR spectrum. The chloro-substituents will have a distinct influence on the chemical shifts of adjacent protons and carbons.
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The N-propanohydrazide sidechain (-CH₂-CH₂-C(=O)NHNH₂): A flexible aliphatic chain containing key functional groups—two methylene groups, a carbonyl group (amide-like), and a terminal hydrazide—each with characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework and the connectivity of atoms.
Expertise in Action: The "Why" of Experimental Choices
The choice of solvent is the first critical decision in NMR analysis. While CDCl₃ is a common solvent, for a molecule containing a hydrazide group, DMSO-d₆ is superior . The acidic amide (NH) and amine (NH₂) protons of the hydrazide group are labile and often exchange too rapidly to be observed in protic solvents or may appear as very broad signals. DMSO-d₆, being a hydrogen bond acceptor, slows down this exchange rate, allowing for the clear observation and coupling of these N-H protons, which is crucial for complete structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale & Key Insights |
| H-4, H-5 | ~8.4 - 8.6 | d | These protons are adjacent to the carbazole nitrogen and are significantly deshielded. They are ortho to H-3/H-6, but since those positions are substituted with Cl, they will appear as doublets due to coupling with H-2/H-7.[1] |
| H-1, H-8 | ~7.7 - 7.9 | d | These protons are ortho to the bridgehead carbons and will be deshielded. They will appear as doublets due to coupling with H-2/H-7. |
| H-2, H-7 | ~7.5 - 7.7 | dd | These protons are coupled to both H-1/H-8 and H-4/H-5, resulting in a doublet of doublets. |
| N-CH₂ (α-CH₂) | ~4.6 - 4.8 | t | This methylene group is directly attached to the carbazole nitrogen, a strongly electron-withdrawing environment, causing a significant downfield shift. It will be a triplet due to coupling with the adjacent β-CH₂ group. |
| β-CH₂ | ~2.8 - 3.0 | t | This methylene group is adjacent to the carbonyl group, which is also electron-withdrawing but less so than the direct attachment to the carbazole nitrogen. It will appear as a triplet coupled to the α-CH₂ group. |
| -NH- | ~9.5 - 10.0 | br s | The amide proton is highly deshielded due to the adjacent carbonyl group and its resonance delocalization. It typically appears as a broad singlet. |
| -NH₂ | ~4.3 - 4.5 | br s | The terminal amine protons are less deshielded than the amide proton. This signal will also be broad and will integrate to two protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale & Key Insights |
| C=O | ~170 - 172 | The carbonyl carbon of the hydrazide is characteristic of an amide environment and appears significantly downfield. |
| C-3a, C-5a | ~138 - 140 | Bridgehead carbons adjacent to the nitrogen atom. |
| C-8b, C-9a | ~123 - 125 | Bridgehead carbons fused between the two aromatic rings. |
| C-3, C-6 | ~124 - 126 | Carbons directly attached to chlorine atoms. Their signal will be attenuated. |
| C-4, C-5 | ~126 - 128 | Aromatic CH carbons. |
| C-2, C-7 | ~120 - 122 | Aromatic CH carbons. |
| C-1, C-8 | ~111 - 113 | Aromatic CH carbons ortho to the nitrogen, showing an upfield shift due to the nitrogen's influence.[1] |
| N-CH₂ (α-CH₂) | ~40 - 42 | Aliphatic carbon directly attached to the carbazole nitrogen. |
| β-CH₂ | ~32 - 34 | Aliphatic carbon adjacent to the carbonyl group. |
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for a good signal-to-noise ratio.
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2D NMR (Optional but Recommended):
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COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly between the aromatic protons and the two methylene groups.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, confirming the assignments made in the 1D spectra.
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Visualization: NMR Workflow
Caption: Workflow for complete NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational spectrum is a unique fingerprint of the compound.[4]
Predicted Characteristic IR Absorptions
The IR spectrum is interpreted by identifying characteristic absorption bands corresponding to specific bond vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3350 - 3250 | N-H Stretch (asymmetric & symmetric) | -NH₂ (Hydrazine) | Medium |
| 3250 - 3150 | N-H Stretch | -C(=O)NH- (Amide) | Medium |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium-Weak |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (CH₂) | Medium |
| ~1670 | C=O Stretch (Amide I band) | Hydrazide Carbonyl | Strong |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1540 | N-H Bend (Amide II band) | -C(=O)NH- | Medium |
| ~1450 | C-N Stretch | Aromatic C-N | Medium |
| 850 - 750 | C-H Out-of-plane Bend | Aromatic C-H | Strong |
| 800 - 600 | C-Cl Stretch | Aryl Halide | Strong |
Causality Insight: The strong absorption around 1670 cm⁻¹ is a definitive marker for the carbonyl group. The presence of distinct N-H stretching bands above 3100 cm⁻¹ confirms the hydrazide moiety. The combination of these with aromatic C=C and C-H signals provides strong evidence for the overall molecular structure.[5]
Experimental Protocol: FT-IR Analysis
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Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure. This method is fast and requires minimal sample preparation.
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Sample Preparation (KBr Pellet): Alternatively, grind ~1-2 mg of the sample with ~100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
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Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[4]
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Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet must be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.[6]
Predicted Mass Spectrum and Fragmentation
For this molecule, C₁₅H₁₃Cl₂N₃O, the monoisotopic mass is calculated to be 337.04 Da.
Key Feature: Chlorine Isotope Pattern A crucial self-validating feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺). Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of three peaks:
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M⁺ (m/z 337): Corresponding to the presence of two ³⁵Cl atoms. (Relative abundance: 100%)
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[M+2]⁺ (m/z 339): Corresponding to one ³⁵Cl and one ³⁷Cl atom. (Relative abundance: ~65%)
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[M+4]⁺ (m/z 341): Corresponding to two ³⁷Cl atoms. (Relative abundance: ~10%) Observing this specific ratio is definitive proof of a dichloro-substituted compound.
Major Fragmentation Pathways Under Electron Ionization (EI), the molecular ion will fragment at its weakest bonds.
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α-Cleavage: The most probable fragmentations will occur adjacent to the carbonyl group and the nitrogen atoms.
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Loss of the Hydrazide Moiety: Cleavage of the C-C bond between the β-CH₂ and the carbonyl group would lead to the loss of a •C(=O)NHNH₂ radical (mass 74), resulting in a fragment at m/z 263 .
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Formation of the Dichlorocarbazole Cation: The most stable and likely the base peak would be the 3,6-dichloro-9-methyl-9H-carbazole cation fragment or a related rearrangement product. Cleavage of the ethyl-hydrazide chain would lead to a very stable fragment corresponding to the dichlorocarbazole moiety. A key fragment would be the [M - CH₂C(O)NHNH₂]⁺ ion at m/z 248 .
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Cleavage of the N-N Bond: Fragmentation of the N-N bond in the hydrazide is also a common pathway for hydrazide derivatives.[7]
Visualization: Proposed MS Fragmentation
Caption: Plausible EI-MS fragmentation pathways for the title compound.
Experimental Protocol: Mass Spectrometry
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Instrumentation: A mass spectrometer capable of electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) coupled with a high-resolution analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Sample Introduction: For EI, the sample is typically introduced via a direct insertion probe. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source.
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Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide mass accuracy within 5 ppm, allowing for the determination of the elemental formula.
Conclusion
The structural confirmation of 3-(3,6-dichloro-9H-carbazol-9-yl)propanohydrazide is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. NMR spectroscopy provides the definitive carbon-hydrogen framework and atomic connectivity. IR spectroscopy offers rapid confirmation of essential functional groups, namely the carbonyl and N-H bonds. Finally, mass spectrometry confirms the molecular weight, elemental composition (via HRMS), and provides structural validation through the characteristic chlorine isotope pattern and predictable fragmentation. Together, these techniques provide a self-validating system, ensuring the identity, purity, and structural integrity of this valuable carbazole derivative for its application in research and development.
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Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Journal of Molecular Structure. [Link]
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Bioactive carbazole alkaloids from Murraya koenigii (L.) Spreng. (2015). Fitoterapia. [Link]
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Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Smith, B. C. (2018). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
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Synthesis and Characterization of New Derivatives of (EZ)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)propanohydrazide as Potential Tuberculostatic Agents. (2024). Research Square. [Link]
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3,6-Di-chloro-9-(prop-2-yn-1-yl)-9H-carbazole. (2013). PubMed. [Link]
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